molecular formula C23H27N5O4 B2553061 N-(3,4-dimethoxyphenyl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl]acetamide CAS No. 1007278-44-5

N-(3,4-dimethoxyphenyl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl]acetamide

Cat. No.: B2553061
CAS No.: 1007278-44-5
M. Wt: 437.5
InChI Key: QVWKECOJAWNCAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethoxyphenyl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl]acetamide is a useful research compound. Its molecular formula is C23H27N5O4 and its molecular weight is 437.5. The purity is usually 95%.
The exact mass of the compound N-(3,4-dimethoxyphenyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Antitumor Activity

Compounds structurally related to the one have been synthesized and evaluated for their antitumor activity. A series of quinazolinone derivatives demonstrated significant in vitro antitumor activity, highlighting the potential of these compounds in cancer treatment. Specifically, certain derivatives exhibited broad-spectrum antitumor activity with potency comparable or superior to known cancer drugs, indicating their potential as new anticancer agents. Molecular docking studies further supported their mechanism of action, showing similar binding modes to established anticancer drugs, thus underscoring their relevance in oncological research (Ibrahim A. Al-Suwaidan et al., 2016).

Antioxidant Activity

Research into pyrazole-acetamide derivatives has revealed significant antioxidant activity, suggesting potential therapeutic applications in combating oxidative stress-related diseases. The study detailed the synthesis, characterization, and evaluation of novel coordination complexes with notable in vitro antioxidant capabilities, emphasizing the importance of these compounds in developing new antioxidant therapies (K. Chkirate et al., 2019).

Analgesic and Anti-inflammatory Activities

Another area of application is in the development of analgesic and anti-inflammatory agents. A study on quinazolinone and isoquinolinone derivatives demonstrated that these compounds possess significant analgesic effects, comparable to standard drugs like sodium metamizole. Additionally, some of these compounds exhibited notable anti-inflammatory properties, making them potential candidates for the treatment of pain and inflammation (A. S. Yusov et al., 2019).

Antimicrobial Activity

The antimicrobial properties of quinazolinone derivatives have also been explored, with certain compounds showing significant activity against various bacterial and fungal strains. This suggests their potential utility in developing new antimicrobial agents to address the challenge of antibiotic resistance (NB Patel, JC Patel, GG Barat, 2010).

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[2-(3,5-dimethylpyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O4/c1-14-11-15(2)28(26-14)23-25-18-8-6-5-7-17(18)22(30)27(23)13-21(29)24-16-9-10-19(31-3)20(12-16)32-4/h9-12H,5-8,13H2,1-4H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVWKECOJAWNCAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC3=C(CCCC3)C(=O)N2CC(=O)NC4=CC(=C(C=C4)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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